9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
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Overview
Description
9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[55]undecane is a spirocyclic compound featuring a unique structural framework that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by the introduction of the phenethylsulfonyl group. One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen atoms to form the spirocyclic structure. This is followed by the sulfonylation of the resulting spirocyclic intermediate with phenethylsulfonyl chloride under basic conditions .
Industrial Production Methods
While specific industrial production methods for 9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5This includes selecting cost-effective reagents, optimizing reaction conditions, and implementing efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrogen atom within the spirocyclic ring can be reduced under suitable conditions.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced spirocyclic compounds, and substituted spirocyclic derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or proteins.
Medicine: For its potential therapeutic properties, including antituberculosis activity.
Industry: As a precursor for the synthesis of materials with specific properties .
Mechanism of Action
The mechanism of action of 9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with molecular targets such as enzymes or proteins. The phenethylsulfonyl group can interact with active sites of enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: A similar spirocyclic compound without the phenethylsulfonyl group.
9-(4-tert-butylbenzyl)-4-fluoro-1-oxa-9-azaspiro[5.5]undecane: A derivative with a different substituent on the spirocyclic core .
Uniqueness
9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is unique due to the presence of the phenethylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
9-(2-phenylethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c18-22(19,14-7-15-5-2-1-3-6-15)17-10-8-16(9-11-17)20-12-4-13-21-16/h1-3,5-6H,4,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNVLEQFKBIOFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)S(=O)(=O)CCC3=CC=CC=C3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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